N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0865993
InChI: InChI=1S/C16H17ClN2O4/c17-12-4-6-13(7-5-12)23-11-15(20)18-8-2-9-19-16(21)14-3-1-10-22-14/h1,3-7,10H,2,8-9,11H2,(H,18,20)(H,19,21)
SMILES: C1=COC(=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl
Molecular Formula: C16H17ClN2O4
Molecular Weight: 336.77 g/mol

N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide

CAS No.:

Cat. No.: VC0865993

Molecular Formula: C16H17ClN2O4

Molecular Weight: 336.77 g/mol

* For research use only. Not for human or veterinary use.

N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide -

Specification

Molecular Formula C16H17ClN2O4
Molecular Weight 336.77 g/mol
IUPAC Name N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]furan-2-carboxamide
Standard InChI InChI=1S/C16H17ClN2O4/c17-12-4-6-13(7-5-12)23-11-15(20)18-8-2-9-19-16(21)14-3-1-10-22-14/h1,3-7,10H,2,8-9,11H2,(H,18,20)(H,19,21)
Standard InChI Key YSDPPTLQKGKDQY-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl
Canonical SMILES C1=COC(=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator